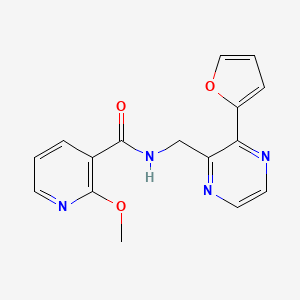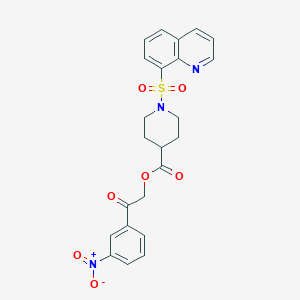
2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate” is a complex organic molecule. It contains several functional groups, including a nitrophenyl group, a quinolinylsulfonyl group, and a piperidine carboxylate group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The nitrophenyl group could potentially undergo reactions like reduction, while the quinolinylsulfonyl group could participate in reactions like hydrolysis .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: The compound is involved in various synthesis processes, such as the formation of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation and electrophilic substitution reactions, demonstrating its utility in creating complex organic structures (Aleksandrov, Zablotskii, & El’chaninov, 2020).
- Reactivity and Derivatives: The compound's derivatives, like 2-nitrophenylpyruvic acid, show potential in yielding other biologically significant compounds through catalytic hydrogenation, indicating a versatile role in organic synthesis (Baxter & Swan, 1967).
Biological and Photophysical Applications
- Excited-state Intramolecular Proton Transfer (ESIPT) Studies: The derivative 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, related to the primary compound, was used in studying ESIPT. Such compounds exhibit dual emissions and large Stokes' shift emission patterns, crucial for understanding solvent polarity effects on photophysical properties (Padalkar & Sekar, 2014).
- Antifungal and Antiviral Activity: Compounds like quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate, structurally related to our compound of interest, have shown significant antifungal and antiviral activities. This suggests potential for similar compounds in pharmacological research (Wang et al., 2011).
Synthesis of Biologically Active Molecules
- One-Pot Synthesis Techniques: Research shows that derivatives of our compound can be synthesized via one-pot protocols, indicating efficiency in producing biologically active molecules (Gabrielli et al., 2016).
Pharmaceutical Research and Stability Studies
- Pharmaceutical Substance Stability: Stability studies of related compounds, like 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, provide insight into the stability of pharmaceutical substances under various conditions, which is essential for drug development and safety assessments (Gendugov et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S/c27-20(18-5-1-7-19(14-18)26(29)30)15-33-23(28)17-9-12-25(13-10-17)34(31,32)21-8-2-4-16-6-3-11-24-22(16)21/h1-8,11,14,17H,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAXCGRSAZUFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenylmethoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2461680.png)
![{2-[(Tert-butylamino)methyl]phenoxy}acetic acid](/img/structure/B2461682.png)
![4-[3-Benzylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide](/img/structure/B2461684.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2461687.png)
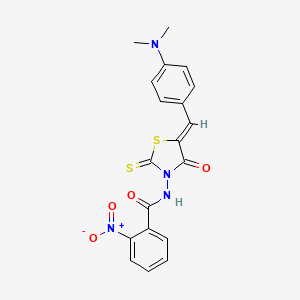
![(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2461689.png)
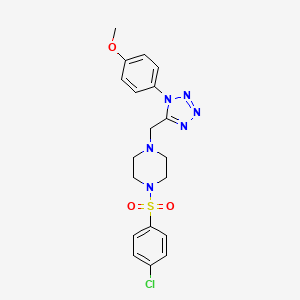
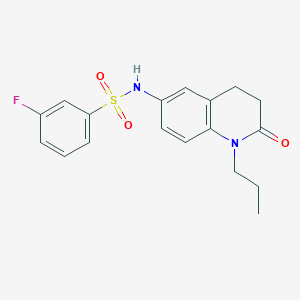
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2461695.png)
![N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2461696.png)
